molecular formula C15H14ClNO B171257 4-chloro-N-(2,3-dimethylphenyl)benzamide CAS No. 127292-02-8

4-chloro-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B171257
CAS No.: 127292-02-8
M. Wt: 259.73 g/mol
InChI Key: LMMSIDAQLWWMSU-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO It is a benzamide derivative characterized by the presence of a chloro group at the 4-position and a 2,3-dimethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the methyl groups can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products Formed

Scientific Research Applications

4-chloro-N-(2,3-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use and the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2,5-dimethoxyphenyl)benzamide: Similar structure but with methoxy groups instead of methyl groups.

    2-chloro-N-(2,3-dimethylphenyl)benzamide: Similar structure but with the chloro group at the 2-position instead of the 4-position.

Uniqueness

4-chloro-N-(2,3-dimethylphenyl)benzamide is unique due to the specific positioning of the chloro and dimethylphenyl groups, which can influence its reactivity and biological activity. The presence of the chloro group at the 4-position and the dimethylphenyl group at the nitrogen atom can result in distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

4-chloro-N-(2,3-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMSIDAQLWWMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127292-02-8
Record name 4-CHLORO-2',3'-BENZOXYLIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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